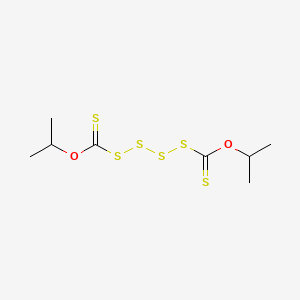

O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diisopropylxanthogen tetrasulfide: is an organic sulfur compound with the molecular formula C8H14O2S6 . It is characterized by its unique structure, which includes multiple sulfur atoms, making it a polysulfide. This compound is known for its applications in various industrial processes, particularly in the rubber industry as a vulcanizing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropylxanthogen tetrasulfide can be synthesized through the reaction of diisopropylxanthate with sulfur. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the tetrasulfide linkage. The general reaction can be represented as:

2(C3H7O2CS2K)+3S2→(C3H7O2CS2)2S4+2K2S

Industrial Production Methods: In industrial settings, the production of diisopropylxanthogen tetrasulfide involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is carefully monitored to ensure the purity and yield of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Diisopropylxanthogen tetrasulfide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: It can be reduced to form lower polysulfides or thiols.

Substitution: The compound can participate in substitution reactions where the xanthogen group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Lower polysulfides and thiols.

Substitution: Compounds with different functional groups replacing the xanthogen group.

Scientific Research Applications

Diisopropylxanthogen tetrasulfide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs with antioxidant properties.

Industry: It is widely used in the rubber industry as a vulcanizing agent, improving the durability and elasticity of rubber products.

Mechanism of Action

The mechanism by which diisopropylxanthogen tetrasulfide exerts its effects is primarily through its ability to undergo homolytic substitution reactions. This involves the cleavage of the sulfur-sulfur bonds, leading to the formation of perthiyl radicals. These radicals can then interact with other molecules, imparting antioxidant properties and inhibiting oxidative processes. The compound’s unique structure allows it to stabilize these radicals, making it an effective antioxidant.

Comparison with Similar Compounds

- Diethylxanthogen tetrasulfide

- Dibutylxanthogen tetrasulfide

- Dimethylxanthogen tetrasulfide

Comparison: Diisopropylxanthogen tetrasulfide is unique due to its specific alkyl groups (isopropyl) attached to the xanthogen moiety. This structural difference can influence its reactivity and stability compared to other xanthogen tetrasulfides. For instance, the bulkier isopropyl groups may provide steric hindrance, affecting the compound’s interaction with other molecules and its overall reactivity.

Biological Activity

O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate, with the chemical formula C8H14O2S6 and CAS Number 69303-50-0, is a sulfur-containing organic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple sulfur atoms and ester functionalities. Its molecular weight is approximately 334.5856 g/mol. The presence of tetrasulfane links suggests potential redox activity, which may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C8H14O2S6 |

| Molecular Weight | 334.5856 g/mol |

| CAS Number | 69303-50-0 |

| Solubility | Not specified |

Antioxidant Properties

Research indicates that compounds containing multiple sulfur atoms often exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. For instance, tetrasulfane compounds can scavenge free radicals, thereby protecting cells from oxidative damage.

The proposed mechanisms through which this compound exerts its biological effects include:

- Redox Activity : The tetrasulfane structure allows for reversible oxidation and reduction reactions, which can influence cellular signaling pathways.

- Interaction with Biological Molecules : The compound may interact with thiol groups in proteins, altering their function and contributing to its biological effects.

- Cellular Uptake : The lipophilic nature of the compound suggests it can easily penetrate cell membranes, facilitating its interaction with intracellular targets.

Study on Antioxidant Activity

A study published in a peer-reviewed journal assessed the antioxidant capacity of various sulfur-containing compounds, including this compound. The findings indicated that this compound significantly reduced lipid peroxidation in vitro compared to controls.

Cytotoxicity Assessment

Another investigation evaluated the cytotoxic effects of the compound on cancer cell lines. Results demonstrated that this compound exhibited selective cytotoxicity toward specific cancer cells while sparing normal cells. This selectivity is attributed to differential uptake and metabolism in malignant versus non-malignant cells.

Table 2: Summary of Biological Studies

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Significant reduction in lipid peroxidation |

| Cytotoxicity | Selective toxicity towards cancer cell lines |

Conclusion and Future Directions

The biological activity of this compound highlights its potential as an antioxidant and therapeutic agent. Future research should focus on:

- In Vivo Studies : To confirm findings from in vitro studies and assess the compound's efficacy in living organisms.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

- Clinical Trials : To evaluate safety and effectiveness in human subjects for potential therapeutic applications.

Properties

CAS No. |

69303-50-0 |

|---|---|

Molecular Formula |

C8H14O2S6 |

Molecular Weight |

334.6 g/mol |

IUPAC Name |

O-propan-2-yl (propan-2-yloxycarbothioyltetrasulfanyl)methanethioate |

InChI |

InChI=1S/C8H14O2S6/c1-5(2)9-7(11)13-15-16-14-8(12)10-6(3)4/h5-6H,1-4H3 |

InChI Key |

MLJOCCOPXPSSGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=S)SSSSC(=S)OC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.